3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Overview
Description
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a trifluoromethyl group, a piperidine ring, and an imidazo[4,5-b]pyridine coreThe trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of molecules, making it a valuable moiety in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and acetic acid.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the imidazo[4,5-b]pyridine core is replaced by the piperidine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The piperidine ring and imidazo[4,5-b]pyridine core contribute to the compound’s binding affinity and specificity for these targets .
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes.
Receptors: It can bind to receptors on the cell surface or within the cell, modulating signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, influencing gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
3-(Piperidin-4-yl)-2-methyl-3H-imidazo[4,5-b]pyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(Piperidin-4-yl)-2-chloro-3H-imidazo[4,5-b]pyridine: Contains a chloro group instead of a trifluoromethyl group.
3-(Piperidin-4-yl)-2-bromo-3H-imidazo[4,5-b]pyridine: Features a bromo group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine imparts unique properties, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity for biological targets. These characteristics make it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
3-piperidin-4-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N4/c13-12(14,15)11-18-9-2-1-5-17-10(9)19(11)8-3-6-16-7-4-8/h1-2,5,8,16H,3-4,6-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZANTPWIWJXTIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=C(C=CC=N3)N=C2C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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